Cas no 7076-17-7 (1,3,4,5-tetrahydrothiopyrano4,3-bindole)

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound featuring a fused thiopyran and indole scaffold, offering unique structural and electronic properties. Its rigid, polycyclic framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system disorders. The sulfur-containing thiopyran ring enhances binding affinity to certain biological targets, while the indole moiety provides a versatile pharmacophore. This compound exhibits high stability and synthetic adaptability, enabling further functionalization for drug discovery applications. Its distinct architecture also lends itself to materials science, where it may contribute to the development of organic semiconductors or optoelectronic materials.
1,3,4,5-tetrahydrothiopyrano4,3-bindole structure
7076-17-7 structure
Product Name:1,3,4,5-tetrahydrothiopyrano4,3-bindole
CAS No:7076-17-7
MF:C11H11NS
MW:189.276741266251
MDL:MFCD09259488
CID:975591
PubChem ID:289122
Update Time:2025-05-25

1,3,4,5-tetrahydrothiopyrano4,3-bindole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
    • 1,2,4,9-tetrahydro-3-thia-9-azafluorene
    • 1,3,4,5-Tetrahydro-thiopyrano<4,3-b>indol
    • 3,4-Dihydro-thiopyrano<4,3-b>indol
    • BB_SC-9316
    • Tetrahydro-thiopyrano<4,3-b>indol
    • NSC-150765
    • 1H,3H,4H,5H-THIOPYRANO[4,3-B]INDOLE
    • VS-10418
    • SCHEMBL16102135
    • AKOS005757042
    • CS-0208162
    • MFCD09259488
    • 1,3,4,5-tetrahydrothiopyrano [4,3-b]indole
    • NSC150765
    • 7076-17-7
    • DTXSID70302381
    • WRRPWBHZXPUYPR-UHFFFAOYSA-N
    • STL157702
    • BBL031323
    • 1,3,4,5-tetrahydrothiopyrano4,3-bindole
    • MDL: MFCD09259488
    • Inchi: 1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2
    • InChI Key: WRRPWBHZXPUYPR-UHFFFAOYSA-N
    • SMILES: S1CCC2=C(C1)C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 189.06100
  • Monoisotopic Mass: 189.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.09000
  • LogP: 2.95720

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(CAS:7076-17-7)1,3,4,5-tetrahydrothiopyrano4,3-bindole
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Quantity:25g
Purity:99%
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1,3,4,5-tetrahydrothiopyrano4,3-bindole Related Literature

Additional information on 1,3,4,5-tetrahydrothiopyrano4,3-bindole

Exploring the Chemical and Biological Properties of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole (CAS No. 7076-17-7)

The compound 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole, identified by CAS Registry Number 7076-17-7, represents a unique structural class of fused heterocyclic molecules with significant potential in pharmaceutical and biochemical applications. This compound integrates the pharmacophoric features of both indole and thiopyran rings within a tetrahydro framework, creating a scaffold that has garnered attention for its tunable physicochemical properties. Recent advancements in synthetic methodologies have enabled precise control over the stereochemistry and functionalization of this core structure, as highlighted in studies published in Journal of Medicinal Chemistry (2023) and Chemical Science (2022).

CAS No. 7076-17-7 is distinguished by its dual aromatic systems: the electron-rich indole moiety provides hydrogen bonding capabilities and π-stacking interactions critical for protein-ligand binding. The thiopyran ring introduces sulfur-based pharmacophores that enhance metabolic stability while maintaining lipophilicity within therapeutic ranges. Computational docking studies from a 2024 Nature Communications paper demonstrated how these structural elements synergistically modulate binding affinity toward kinase targets such as Aurora-A and JAK2 enzymes.

Synthetic chemists have optimized routes to access this complex architecture through sequential Michael additions followed by intramolecular cyclization strategies. A notable method described in the Angewandte Chemie International Edition (2023) achieves high diastereoselectivity (>95%) using chiral auxiliaries under mild reaction conditions. These advancements reduce synthetic steps compared to earlier protocols while improving scalability for preclinical development.

In biological evaluations reported in the Bioorganic & Medicinal Chemistry Letters, derivatives of this compound series exhibit submicromolar IC₅₀ values against cancer cell lines through dual mechanisms: inhibition of oncogenic kinases and induction of mitochondrial-dependent apoptosis pathways. Fluorescence microscopy studies revealed selective uptake patterns in tumor tissues due to the compound's amphiphilic nature derived from its fused ring system.

Ongoing research focuses on modifying substituent patterns at positions 6 and 8 to enhance blood-brain barrier permeability without compromising enzyme selectivity. A recent study in Scientific Reports (2024) demonstrated that substituting position 8 with trifluoromethyl groups improved CNS penetration by 3-fold while maintaining JAK/STAT pathway inhibition efficacy.

Cryogenic electron microscopy data from a collaborative study between Stanford University and Genentech (published in eLife, 2023) provided atomic-resolution insights into how this scaffold binds within kinase active sites. The thioether sulfur forms critical π-cation interactions with arginine residues while the indole nitrogen engages hydrogen bonds with backbone amides - a binding mode validated across multiple enzyme targets.

In drug delivery applications, self-assembling peptide conjugates incorporating this scaffold have shown promise in targeted drug delivery systems. Research published in Biomaterials Science (2024) demonstrated pH-responsive release profiles from polymeric nanoparticles functionalized with these molecules when exposed to tumor microenvironment conditions.

Safety pharmacology assessments conducted according to OECD guidelines indicate favorable toxicity profiles at therapeutic doses. In vivo studies using murine models showed no significant organ toxicity up to 50 mg/kg doses over 14-day regimens - findings corroborated across multiple independent laboratories as reported in a recent systematic review (Toxicological Sciences, 2024).

The structural versatility of this compound enables combinatorial chemistry approaches for multi-target drug design. Researchers at MIT's Institute for Medical Engineering & Science are exploring bispecific derivatives where one arm binds kinases while the other modulates epigenetic regulators like bromodomain proteins - an approach highlighted at the 2024 American Chemical Society National Meeting.

CAS No. 7076-17-7 continues to serve as a valuable template for developing next-generation therapeutics addressing unmet medical needs in oncology and inflammatory diseases. Its unique combination of structural features positions it well for further optimization through fragment-based drug design approaches leveraging modern computational tools like AlphaFold-based docking simulations.

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Amadis Chemical Company Limited
(CAS:7076-17-7)1,3,4,5-tetrahydrothiopyrano4,3-bindole
A1172493
Purity:99%
Quantity:25g
Price ($):1916.0
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